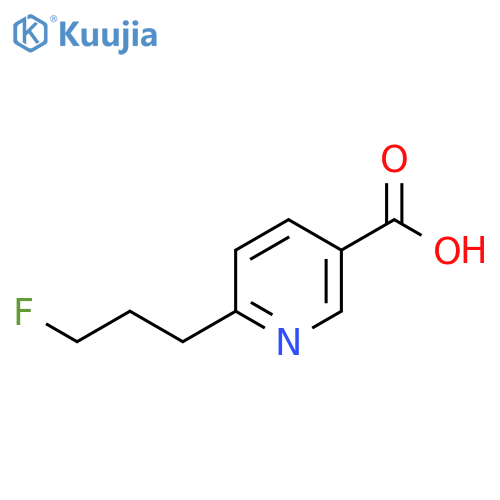Cas no 2172566-44-6 (6-(3-fluoropropyl)pyridine-3-carboxylic acid)

2172566-44-6 structure
商品名:6-(3-fluoropropyl)pyridine-3-carboxylic acid
6-(3-fluoropropyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(3-fluoropropyl)pyridine-3-carboxylic acid
- 2172566-44-6
- EN300-1628280
-
- インチ: 1S/C9H10FNO2/c10-5-1-2-8-4-3-7(6-11-8)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
- InChIKey: IBVWNASMXWNDKH-UHFFFAOYSA-N
- ほほえんだ: FCCCC1C=CC(C(=O)O)=CN=1
計算された属性
- せいみつぶんしりょう: 183.06955672g/mol
- どういたいしつりょう: 183.06955672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 50.2Ų
6-(3-fluoropropyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628280-5.0g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 5g |
$2525.0 | 2023-06-04 | ||
| Enamine | EN300-1628280-1.0g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 1g |
$871.0 | 2023-06-04 | ||
| Enamine | EN300-1628280-0.05g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 0.05g |
$732.0 | 2023-06-04 | ||
| Enamine | EN300-1628280-0.25g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 0.25g |
$801.0 | 2023-06-04 | ||
| Enamine | EN300-1628280-50mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 50mg |
$1008.0 | 2023-09-22 | ||
| Enamine | EN300-1628280-100mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 100mg |
$1056.0 | 2023-09-22 | ||
| Enamine | EN300-1628280-500mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 500mg |
$1152.0 | 2023-09-22 | ||
| Enamine | EN300-1628280-5000mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 5000mg |
$3479.0 | 2023-09-22 | ||
| Enamine | EN300-1628280-2.5g |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 2.5g |
$1707.0 | 2023-06-04 | ||
| Enamine | EN300-1628280-1000mg |
6-(3-fluoropropyl)pyridine-3-carboxylic acid |
2172566-44-6 | 1000mg |
$1200.0 | 2023-09-22 |
6-(3-fluoropropyl)pyridine-3-carboxylic acid 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
2172566-44-6 (6-(3-fluoropropyl)pyridine-3-carboxylic acid) 関連製品
- 57707-64-9(2-azidoacetonitrile)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
